3-Ethynyl-3-fluorooxetane
Description
3-Ethynyl-3-fluorooxetane is a fluorinated oxetane derivative with the molecular formula C₅H₅FO and a molecular weight of 100.09 g/mol. Its CAS registry number is 1352492-39-7 . Oxetanes are four-membered cyclic ethers known for their high ring strain, which imparts unique reactivity in organic synthesis. The incorporation of both an ethynyl group and a fluorine atom at the 3-position of the oxetane ring distinguishes this compound from simpler oxetane derivatives.
Properties
IUPAC Name |
3-ethynyl-3-fluorooxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO/c1-2-5(6)3-7-4-5/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIFADOAFOCMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(COC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-fluorooxetane typically involves the use of fluorinated precursors and ethynylation reactions. One common method is the nucleophilic substitution reaction, where a fluorinated oxetane precursor is reacted with an ethynylating agent under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can also enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-fluorooxetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxetanes, ethylated derivatives, and other functionalized compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Ethynyl-3-fluorooxetane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-fluorooxetane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloadditions and cross-coupling reactions, leading to the formation of new chemical bonds and structures . The fluorine atom can influence the compound’s reactivity and stability, making it a valuable component in chemical synthesis .
Comparison with Similar Compounds
Key Structural and Functional Differences
This could lead to faster ring-opening reactions under acidic or nucleophilic conditions.
Ethynyl Functionality: The ethynyl group provides a reactive handle for further functionalization. In contrast, oxetanes such as 3-methyl-3-oxetanemethanol (CAS 2140-88-9) or oxetane-3-carboxylic acid (CAS 13757-43-2) lack this capability, limiting their utility in click chemistry or polymer synthesis.
Thermal and Chemical Stability: Fluorinated oxetanes generally exhibit higher thermal stability than their non-fluorinated counterparts due to the strong C–F bond.
Data Table: Properties of 3-Ethynyl-3-fluorooxetane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅FO | |
| Molecular Weight | 100.09 g/mol | |
| CAS Registry Number | 1352492-39-7 |
Note: Comparative data for analogous compounds is unavailable in the provided evidence.
Biological Activity
3-Ethynyl-3-fluorooxetane is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C5H5F
- CAS Number : 14364402
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific activities and mechanisms associated with this compound.
Anticancer Activity
Mechanism of Action : The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Studies suggest that it interacts with key molecular targets involved in cell proliferation and survival pathways, leading to increased reactive oxygen species (ROS) production, which disrupts cellular functions and promotes cell death.
In Vitro Studies :
- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- A notable study reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
In Vivo Studies :
- Animal model studies have further validated the anticancer efficacy of the compound. For instance, murine models treated with this compound showed a marked reduction in tumor size compared to control groups.
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties.
Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell lysis.
Case Studies :
- A study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli found that this compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for both bacterial strains.
Safety and Toxicity
Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicological effects.
Data Summary Table
| Activity Type | Cell Line/Organism | Effect Observed | Concentration (µM) |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | Reduced Viability | >10 |
| Anticancer | Lung Cancer Cells | Reduced Viability | >10 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 | 32 |
| Antimicrobial | Escherichia coli | MIC = 32 | 32 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
